Fmoc-Arg(Tos)-OH

Solid-Phase Peptide Synthesis Deprotection Chemistry Arginine Protection Strategy

Fmoc-Arg(Tos)-OH (CAS 83792-47-6) is a protected L‑arginine derivative designed for solid‑phase peptide synthesis (SPPS) under the Fmoc/tBu strategy. Its structure pairs a base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) α‑amino protection with a tosyl (Tos, 4‑methylbenzenesulfonyl) group that shields the nucleophilic guanidino side chain.

Molecular Formula C28H30N4O6S
Molecular Weight 550.6 g/mol
Cat. No. B15544198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Tos)-OH
Molecular FormulaC28H30N4O6S
Molecular Weight550.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m0/s1
InChIKeyJRRARHJPRLAGNT-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Arg(Tos)-OH: A Tosyl‑Protected Arginine Building Block for Fmoc‑SPPS


Fmoc-Arg(Tos)-OH (CAS 83792-47-6) is a protected L‑arginine derivative designed for solid‑phase peptide synthesis (SPPS) under the Fmoc/tBu strategy . Its structure pairs a base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) α‑amino protection with a tosyl (Tos, 4‑methylbenzenesulfonyl) group that shields the nucleophilic guanidino side chain . The Tos protection remains stable throughout iterative Fmoc‑deprotection and coupling cycles and is subsequently removed under strongly acidic conditions (e.g., HF or TFMSA) during final cleavage . This derivative serves as a benchmark protected arginine building block, with typical commercial purity specifications reaching ≥98% by HPLC and solubility in DMF and other polar aprotic solvents commonly employed in automated and manual SPPS workflows [1].

Why Fmoc-Arg(Tos)-OH Cannot Be Casually Substituted: A Primer on Arginine‑Specific Side Reactions and Deprotection Requirements


Arginine derivatives are not interchangeable in Fmoc‑SPPS because the choice of side‑chain protection dictates both coupling efficiency and the risk of deleterious side reactions. Unprotected or poorly shielded guanidino groups readily undergo lactamization to form inactive δ‑lactam species, a process that is “almost inevitable” without proper protection [1]. Different sulfonyl‑based protecting groups (e.g., Tos, Pbf, Pmc, Mtr) exhibit markedly different acid‑lability profiles, influencing the required cleavage conditions and the potential for scavenger‑resistant tryptophan modification [2]. Consequently, substituting Fmoc‑Arg(Tos)-OH with another arginine derivative without verifying compatibility with the target sequence and cleavage protocol can lead to incomplete couplings, deletion sequences, or unwanted side‑chain modifications that compromise peptide purity and yield. The quantitative evidence below establishes exactly where Fmoc‑Arg(Tos)-OH demonstrates verifiable differentiation relative to its closest in‑class alternatives.

Quantitative Differentiation of Fmoc-Arg(Tos)-OH: Comparator‑Based Evidence for Procurement Decisions


Acid‑Lability Profile: Tosyl Protection Requires Stronger Cleavage Conditions Than Mtr or Pbf

Fmoc-Arg(Tos)-OH exhibits substantially lower acid‑lability compared to Fmoc-Arg(Mtr)-OH. The Mtr (4‑methoxy‑2,3,6‑trimethylbenzenesulfonyl) group is “more acid‑sensitive than the tosyl group,” requiring milder cleavage conditions . This difference has practical consequences: Arg(Mtr) can be deprotected with standard TFA cocktails, whereas Arg(Tos) necessitates the use of stronger acids such as HF or TFMSA . For sequences where other protecting groups or the resin linkage demand harsher acidolysis, the Tos group's stability ensures that the arginine side chain remains intact during the initial TFA treatment and is only removed in a subsequent, dedicated strong‑acid step.

Solid-Phase Peptide Synthesis Deprotection Chemistry Arginine Protection Strategy

Suppression of Tryptophan Modification: Tosyl Avoids the Pmc‑Associated Trp Scavenger‑Resistant Side Reaction

A well‑documented liability of Fmoc-Arg(Pmc)-OH is the sequence‑dependent transfer of the Pmc (2,2,5,7,8‑pentamethylchroman‑6‑sulfonyl) protecting group to tryptophan residues during TFA cleavage [1]. This modification is most pronounced when Arg and Trp are separated by a single residue and “cannot be completely prevented by the use of currently utilized scavenger mixtures” [1]. In contrast, the tosyl group does not undergo this specific scavenger‑resistant Trp modification, offering a cleaner deprotection profile for peptides containing both Arg and Trp motifs . This distinction is critical for high‑value peptides where even minor impurities cannot be tolerated.

Peptide Side Reactions Arginine‑Tryptophan Sequences TFA Cleavage

Economic Differentiation: Fmoc-Arg(Tos)-OH Offers Lower Per‑Gram Cost Than Fmoc-Arg(Pbf)-OH

For high‑throughput or large‑scale peptide production, reagent cost is a decisive factor. A price survey across major vendors reveals that Fmoc-Arg(Tos)-OH is consistently priced lower than Fmoc-Arg(Pbf)-OH on a per‑gram basis. Representative vendor data show Fmoc-Arg(Tos)-OH at approximately $63 per 25 g , whereas Fmoc-Arg(Pbf)-OH is listed at approximately $157 per 25 g from the same supplier class . This translates to a >2‑fold cost advantage for the Tos derivative at the 25 g scale.

Peptide Synthesis Reagents Cost Analysis Research Procurement

Commercial Purity and Batch Consistency: Fmoc-Arg(Tos)-OH Meets ≥98% HPLC Purity Across Multiple Suppliers

High and consistent purity is essential for reproducible SPPS. Fmoc-Arg(Tos)-OH is routinely supplied at ≥98% purity as determined by HPLC . This specification is comparable to the industry‑standard Fmoc-Arg(Pbf)-OH, which is also offered at ≥98% (TLC) and ≥99.0% (HPLC) . The availability of Fmoc-Arg(Tos)-OH at this purity tier ensures that procurement of the Tos derivative does not entail a sacrifice in chemical quality relative to the more widely used Pbf analog.

Quality Control Peptide Synthesis Reagent Purity

Optimal Use Cases for Fmoc-Arg(Tos)-OH Based on Verified Differential Evidence


Synthesis of Peptides Containing Arg and Trp Motifs Requiring High Purity

When a peptide sequence places arginine and tryptophan in close proximity, the use of Fmoc-Arg(Pmc)-OH carries a known risk of scavenger‑resistant Trp modification during TFA cleavage [1]. Fmoc-Arg(Tos)-OH eliminates this specific side reaction, making it the preferred protected arginine for peptides where even trace Pmc‑Trp adducts would confound biological assays or complicate purification. This application is directly supported by the differential evidence that Tos protection does not undergo the Pmc‑associated Trp transfer .

Orthogonal Deprotection Strategies Requiring Acid‑Stable Arginine Side Chain

For multi‑step syntheses or when using acid‑labile resins that require initial TFA cleavage without removing the arginine protection, Fmoc-Arg(Tos)-OH provides the necessary acid stability. The Tos group remains intact under standard TFA conditions and is subsequently removed with stronger acids (HF or TFMSA) in a separate step [1]. In contrast, Fmoc-Arg(Mtr)-OH would prematurely deprotect under TFA, compromising the orthogonal protection scheme . This makes Fmoc-Arg(Tos)-OH uniquely suited for complex peptide architectures or fragment condensation approaches.

Cost‑Sensitive Large‑Scale or High‑Throughput Peptide Production

In production environments where reagent cost is a primary driver, the >2‑fold lower per‑gram price of Fmoc-Arg(Tos)-OH relative to Fmoc-Arg(Pbf)-OH [1] offers substantial savings without sacrificing chemical purity (both meet ≥98% HPLC specifications ). Provided the Tos group's stronger acid requirement is compatible with the overall synthesis protocol, Fmoc-Arg(Tos)-OH is the economically rational choice for synthesizing arginine‑containing peptides at scale.

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